
1-Methylpiperidin-4-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pipercaine hydrochloride is a local anesthetic drug developed in the 1920s. It is primarily used for infiltration and nerve blocks. The compound is known for its ability to block sodium channels, which makes it effective in numbing specific areas of the body during surgical procedures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pipercaine hydrochloride is synthesized through the alkylation of 3-chloropropyl benzoate with 2-methylpiperidine. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of pipercaine hydrochloride involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification processes such as recrystallization to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
Pipercaine hydrochloride primarily undergoes substitution reactions due to the presence of the benzoate ester group. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of benzoic acid and the corresponding amine .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Hydrolysis Reactions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted benzoate esters.
Hydrolysis Reactions: Formation of benzoic acid and 2-methylpiperidine.
Aplicaciones Científicas De Investigación
Pipercaine hydrochloride has various applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and substitution reactions.
Biology: Employed in studies involving sodium channel blockers to understand nerve signal transmission.
Medicine: Utilized as a local anesthetic in dental and minor surgical procedures.
Industry: Applied in the formulation of topical anesthetic creams and gels
Mecanismo De Acción
Pipercaine hydrochloride exerts its effects by blocking sodium channels on nerve cell membranes. This action prevents the initiation and propagation of nerve impulses, leading to localized numbness. The compound binds to the sodium channels in their inactivated state, stabilizing the membrane and preventing depolarization .
Comparación Con Compuestos Similares
Similar Compounds
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Tetracaine: Known for its longer duration of action compared to pipercaine hydrochloride.
Lidocaine: A widely used local anesthetic with a faster onset of action.
Uniqueness of Pipercaine Hydrochloride
Pipercaine hydrochloride is unique due to its specific chemical structure, which allows for effective sodium channel blocking with minimal systemic toxicity. Its intermediate duration of action makes it suitable for various medical applications without the prolonged effects seen with other anesthetics .
Propiedades
IUPAC Name |
(1-methylpiperidin-4-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-9-7-12(8-10-14)16-13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBIONVQXMUSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

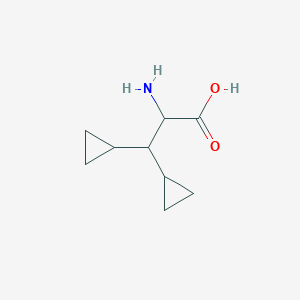
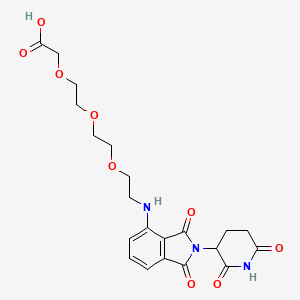
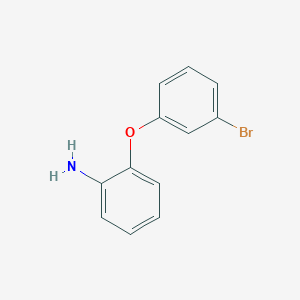


![2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid](/img/structure/B14769393.png)
![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)
![(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate](/img/structure/B14769396.png)
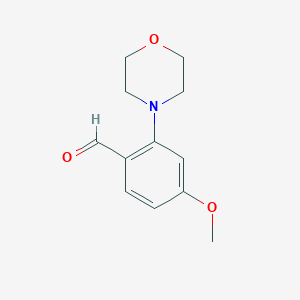
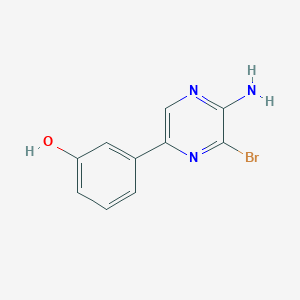
![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)


